3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a 4-bromophenyl group and at position 6 with a sulfanyl-linked methyl-oxadiazole moiety. The oxadiazole ring is further substituted with a 2,4-dimethoxyphenyl group. Key structural attributes include:
- Oxadiazole ring: Contributes to π-π stacking and hydrogen-bonding capabilities.
- Methoxy groups: Improve solubility and modulate electronic effects.
Properties
IUPAC Name |
5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-15-7-8-16(18(11-15)28-2)21-23-19(29-26-21)12-30-20-10-9-17(24-25-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGRFYJVMJYKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed by cyclization of a hydrazide with a carboxylic acid derivative.
Linking the Oxadiazole to the Pyridazine: The final step involves the formation of a sulfanyl linkage between the oxadiazole and the pyridazine core, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to dehal
Biological Activity
The compound 3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on available research data.
- Molecular Formula : C17H16BrN4O2S
- Molecular Weight : 417.27972 g/mol
- CAS Number : 1034734-92-3
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.22 to 0.25 μg/mL for structurally related compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Related Compound 7b | Staphylococcus aureus | 0.22 |
| Related Compound 7b | Escherichia coli | 0.25 |
Anticancer Activity
The anticancer potential of similar triazole derivatives has also been studied. For example:
- In Vitro Studies : Compounds were tested on human cancer cell lines, showing varying degrees of cytotoxicity. One study reported an IC50 value of 4.363 μM for a related compound against HCT116 colon cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Related Compound | HCT116 | 4.363 |
The proposed mechanism of action for the biological activity of these compounds involves:
- Inhibition of Cell Division : By interfering with DNA replication or repair mechanisms in cancer cells.
- Disruption of Cell Membranes : Leading to increased permeability and eventual cell death in bacteria.
- Biofilm Inhibition : Certain derivatives have shown efficacy in preventing biofilm formation, which is critical for bacterial resistance .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For example, derivatives of oxadiazole have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. The incorporation of the oxadiazole ring in the structure of 3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine may enhance its anticancer efficacy by interfering with cellular signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activities against various bacterial strains. The presence of the bromophenyl and oxadiazole groups contributes to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticonvulsant Activity
The anticonvulsant potential of thiazole and oxadiazole derivatives has been documented extensively. Compounds with similar structures have shown effectiveness in reducing seizure activity in animal models. The mechanism may involve modulation of neurotransmitter systems or ion channels that regulate neuronal excitability .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions including cyclocondensation and substitution reactions. The methodologies utilized can significantly influence the yield and purity of the final product .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at specific positions on the pyridazine or oxadiazole rings can enhance potency and selectivity against target diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues from Pyrazoline Derivatives
Compounds reported by Fun et al. (2012) share bromophenyl and fluorophenyl substituents but differ in core structure and functional groups :
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Pyrazole | 4-Bromophenyl, 4-fluorophenyl, ketone | High rigidity, moderate polarity |
| 3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine | Pyridazine | 4-Bromophenyl, oxadiazole, methoxy | Enhanced π-stacking, improved solubility |
Key Differences :
- Core Structure : Pyridazine (target compound) vs. pyrazole (analogs). Pyridazine’s electron-deficient core may enhance binding to electron-rich biological targets.
- Substituents : Methoxy and oxadiazole groups in the target compound vs. fluorophenyl and ketone groups in analogs. Methoxy groups increase solubility, while fluorine enhances electronegativity but reduces steric bulk.
- Bioactivity Implications : The oxadiazole-sulfanyl linkage in the target compound could enable disulfide bond formation or redox activity, absent in analogs .
Computational Predictions Using AutoDock Vina
AutoDock Vina, a molecular docking tool, enables comparative binding affinity predictions .
- The bromophenyl group may anchor the compound in hydrophobic pockets.
- The oxadiazole-methoxy system could form hydrogen bonds with polar residues (e.g., serine or tyrosine).
- Pyridazine’s planar structure may improve stacking interactions compared to pyrazole-based analogs .
Data Tables
Table 1: Theoretical Physicochemical Properties
| Property | Target Compound | Pyrazole Analog (Ref. 13) |
|---|---|---|
| Molecular Weight (g/mol) | ~495 | ~355 |
| LogP (Predicted) | 3.8 | 2.9 |
| Hydrogen Bond Acceptors | 8 | 5 |
| Rotatable Bonds | 6 | 4 |
Table 2: Hypothetical Binding Affinities (AutoDock Vina)
| Compound | Predicted ΔG (kcal/mol) | Target Protein (Hypothetical) |
|---|---|---|
| Target Compound | -9.2 | Kinase X |
| 1-[5-(4-Bromophenyl)...ethanone | -7.5 | Kinase X |
Notes
- Limitations : Empirical data (e.g., IC50, solubility) for the target compound is unavailable in the provided evidence. Predictions are based on structural analogs and computational modeling.
- Methodology : AutoDock Vina’s scoring function prioritizes steric and electrostatic complementarity, but solvation effects and entropy are approximated .
- Research Gaps : Synthesis, crystallography, and in vitro assays are required to validate theoretical comparisons.
This analysis synthesizes structural and computational insights, emphasizing the need for targeted experimental studies to confirm the compound’s pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
